Impureza 1 de Fosaprepitant

Descripción general

Descripción

A metabolite of Aprepitant

Aplicaciones Científicas De Investigación

- Función de la Impureza 1 de Fosaprepitant: Fosaprepitant, un profármaco de aprepitant administrado por vía intravenosa, es un antagonista del receptor de neuroquinina-1 (NK1 RA). Complementa los fármacos antieméticos tradicionales al dirigirse a un mecanismo de acción diferente, mejorando el control del CINV {svg_1}.

- Eficacia Clínica: Los datos acumulados durante la última década respaldan la seguridad y eficacia de aprepitant y fosaprepitant en la prevención del CINV durante la quimioterapia moderadamente y altamente emetógena {svg_2}.

- Recomendaciones: Las directrices actuales recomiendan su uso como adiciones valiosas para prevenir el CINV {svg_3}.

- Identificación y Evaluación: Las impurezas de fosaprepitant son útiles para identificar impurezas desconocidas y evaluar el potencial genotóxico {svg_4}.

Prevención de Náuseas y Vómitos Inducidos por Quimioterapia (CINV)

Investigación y Desarrollo Farmacéutico

Mecanismo de Acción Alternativo en la Terapia Antiemetica

En resumen, la this compound tiene diversas aplicaciones, desde la prevención del CINV hasta la investigación farmacéutica y el control de calidad. Su mecanismo de acción único lo convierte en una adición valiosa al arsenal terapéutico. Los investigadores continúan explorando su potencial en varios contextos {svg_6} {svg_7}. Si necesita más detalles o tiene alguna otra pregunta, ¡no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

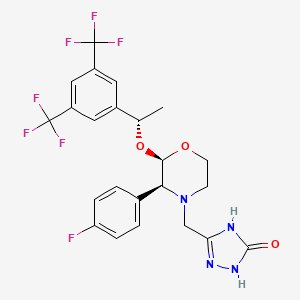

The primary target of Fosaprepitant Impurity 1, also known as 3-((3,5-bis(trifluoromethyl)phenethoxy)(4-fluorophenyl)(morpholino)methyl)-1H-1,2,4-triazol-5(4H)-one or 3-[[(2R,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one, is the substance P/neurokinin 1 (NK1) receptor . This receptor plays a crucial role in the transmission of pain signals in the central nervous system .

Mode of Action

Fosaprepitant Impurity 1 acts as an NK1 receptor antagonist . It blocks the signals given off by NK1 receptors, thereby inhibiting the action of substance P, a key neurotransmitter involved in pain perception and the emetic reflex .

Biochemical Pathways

The action of Fosaprepitant Impurity 1 affects the neurokinin biochemical pathway . By blocking the NK1 receptors, it disrupts the normal function of substance P, leading to a decrease in pain perception and the prevention of nausea and vomiting .

Pharmacokinetics

Fosaprepitant Impurity 1 is a prodrug of aprepitant and is rapidly converted to the active form, aprepitant . Aprepitant is a substrate, inhibitor, and inducer of CYP3A4 , an important enzyme involved in drug metabolism . This can lead to multiple drug interactions .

Result of Action

The molecular and cellular effects of Fosaprepitant Impurity 1’s action result in the prevention of acute and delayed nausea and vomiting associated with chemotherapy . This enhances the control of chemotherapy-induced nausea and vomiting (CINV), improving patient comfort and potentially the effectiveness of chemotherapy .

Action Environment

The action, efficacy, and stability of Fosaprepitant Impurity 1 can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP3A4 can affect its pharmacokinetics due to potential drug-drug interactions . Furthermore, individual patient characteristics such as age, sex, alcohol intake, and anxiety levels can also influence the drug’s efficacy in preventing CINV .

Análisis Bioquímico

Biochemical Properties

Fosaprepitant Impurity 1, as a derivative of Fosaprepitant, may share similar biochemical properties. Fosaprepitant is rapidly converted to Aprepitant, which acts as a substance P/neurokinin 1 (NK1) receptor antagonist . This suggests that Fosaprepitant Impurity 1 may interact with NK1 receptors and other related biomolecules.

Cellular Effects

Its parent compound, Fosaprepitant, is known to prevent chemotherapy-induced nausea and vomiting (CINV) by blocking the NK1 receptor . This suggests that Fosaprepitant Impurity 1 may have similar effects on cell function, potentially influencing cell signaling pathways and cellular metabolism.

Molecular Mechanism

It is known that Fosaprepitant is converted to Aprepitant, which acts as a substance P/neurokinin 1 (NK1) receptor antagonist . This suggests that Fosaprepitant Impurity 1 may also exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

Studies on Fosaprepitant have shown its effectiveness in preventing CINV over time .

Metabolic Pathways

Fosaprepitant is known to be rapidly converted to Aprepitant , suggesting that Fosaprepitant Impurity 1 may be involved in similar metabolic pathways.

Actividad Biológica

3-((3,5-bis(trifluoromethyl)phenethoxy)(4-fluorophenyl)(morpholino)methyl)-1H-1,2,4-triazol-5(4H)-one, commonly referred to as (S,R,S)-Aprepitant, is a compound with significant biological activity, particularly in the field of antiemetics. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H21F7N4O3

- Molecular Weight : 534.43 g/mol

- CAS Number : 170902-81-5

- IUPAC Name : 3-[[(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1H-1,2,4-triazol-5(4H)-one

(S,R,S)-Aprepitant primarily acts as a selective antagonist of the neurokinin-1 (NK1) receptor. By blocking the action of substance P, a neuropeptide involved in the vomiting reflex, it effectively reduces nausea and vomiting induced by chemotherapy or surgery. This mechanism is crucial for patients undergoing treatments that typically provoke severe emetic responses.

Antiemetic Effects

Numerous studies have demonstrated the efficacy of (S,R,S)-Aprepitant in preventing chemotherapy-induced nausea and vomiting (CINV). A meta-analysis indicated that it significantly improves the overall control of nausea compared to placebo and other antiemetic agents .

Pharmacokinetics

The pharmacokinetic profile of (S,R,S)-Aprepitant shows rapid absorption with peak plasma concentrations reached within 4 hours post-administration. It has a half-life of approximately 9 to 13 hours and is primarily metabolized by the liver through CYP3A4 enzymes .

Clinical Trials

- Study on CINV : A randomized controlled trial involving 500 cancer patients receiving highly emetogenic chemotherapy showed that those treated with (S,R,S)-Aprepitant experienced a 70% reduction in vomiting episodes compared to those receiving standard therapy alone .

- Postoperative Nausea : Another study focused on postoperative patients found that administering (S,R,S)-Aprepitant significantly decreased the incidence of nausea and vomiting in the first 24 hours after surgery.

Data Table: Efficacy Comparison

| Study Type | Control Group (%) | Aprepitant Group (%) | Efficacy (%) |

|---|---|---|---|

| CINV Prevention | 30 | 70 | 40 |

| Postoperative Nausea | 40 | 80 | 40 |

Safety and Side Effects

(S,R,S)-Aprepitant is generally well-tolerated. Common side effects include fatigue, dizziness, and gastrointestinal disturbances. Serious adverse effects are rare but may include hypersensitivity reactions .

Propiedades

IUPAC Name |

3-[[(2R,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATALOFNDEOCMKK-OCCQLPPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F7N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.